molecular formula C11H8ClNO3 B12877237 4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one CAS No. 90127-57-4

4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one

Cat. No.: B12877237
CAS No.: 90127-57-4
M. Wt: 237.64 g/mol
InChI Key: MXAJQHLPUIPEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chlorobenzoyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-2-phenyloxazol-5(4H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-chloro-2-phenyloxazol-5(4H)-one: Lacks the acetyl group, which may influence its chemical properties and applications.

    2-phenyloxazol-5(4H)-one: Lacks both the acetyl and chlorine groups, serving as a simpler analog.

Uniqueness

4-acetyl-4-chloro-2-phenyloxazol-5(4H)-one is unique due to the presence of both the acetyl and chlorine groups, which can significantly impact its chemical reactivity and potential applications. These functional groups may enhance its ability to participate in various chemical reactions and interact with biological targets.

Properties

CAS No.

90127-57-4

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

4-acetyl-4-chloro-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H8ClNO3/c1-7(14)11(12)10(15)16-9(13-11)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

MXAJQHLPUIPEJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C(=O)OC(=N1)C2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.